molecular formula C18H34N2OSn B13517282 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine

4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine

Cat. No.: B13517282
M. Wt: 413.2 g/mol
InChI Key: DQYVRBBGANKKNM-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C17H32N2OSn and a molecular weight of 413.19 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate (Cs2CO3) in an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a cornerstone in the synthesis of organotin compounds. The scalability of this reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in the context of the Stille coupling reaction. This compound can react with various aryl halides to form substituted pyrimidine derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are substituted pyrimidine derivatives, which can be further utilized in various chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine in chemical reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired substituted pyrimidine product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison: 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in the synthesis of substituted pyrimidine derivatives .

Properties

Molecular Formula

C18H34N2OSn

Molecular Weight

413.2 g/mol

IUPAC Name

tributyl-(4-methoxy-6-methylpyrimidin-2-yl)stannane

InChI

InChI=1S/C6H7N2O.3C4H9.Sn/c1-5-3-6(9-2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3;

InChI Key

DQYVRBBGANKKNM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)OC)C

Origin of Product

United States

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